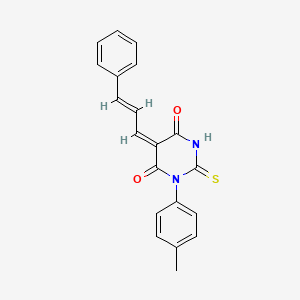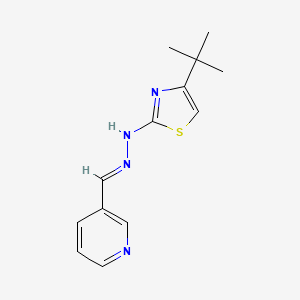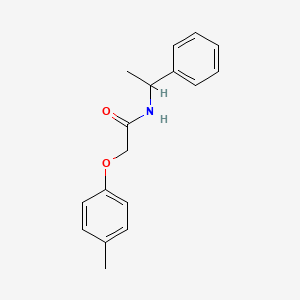![molecular formula C17H16BrNO B3906124 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B3906124.png)
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Vue d'ensemble
Description
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, also known as BDMP, is a synthetic compound that belongs to the class of chalcones. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidneys, and brain. 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its properties are well characterized. However, 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one. One area of interest is the development of new anticancer therapies based on 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one and related compounds. Another potential application is the use of 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one as a fluorescent probe for detecting DNA damage in living cells. Further research is also needed to fully understand the mechanisms underlying the biological effects of 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one and its potential applications in other areas of science.
Applications De Recherche Scientifique
1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for detecting DNA damage.
Propriétés
IUPAC Name |
(E)-1-(3-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-19(2)16-9-6-13(7-10-16)8-11-17(20)14-4-3-5-15(18)12-14/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJZCAZOEZCNSV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-({3-[5-(2-nitrophenyl)-2-furyl]acryloyl}amino)phenyl]-2-furamide](/img/structure/B3906049.png)
![4-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetyl}morpholine](/img/structure/B3906062.png)
![2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3906071.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B3906084.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3906089.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3906096.png)

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-2-(1-pyrrolidinylcarbonyl)benzamide](/img/structure/B3906105.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone](/img/structure/B3906130.png)
![2-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3906136.png)
![4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B3906147.png)
![2-(4-bromophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3906153.png)